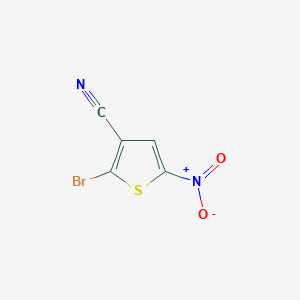

2-Bromo-5-nitrothiophene-3-carbonitrile

Description

The exact mass of the compound 2-Bromo-5-nitrothiophen-3-carbonitrile is 231.89421 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-5-nitrothiophene-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-nitrothiophene-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-nitrothiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrN2O2S/c6-5-3(2-7)1-4(11-5)8(9)10/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJRLAIVGNGKBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C#N)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50853563 | |

| Record name | 2-Bromo-5-nitrothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50853563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56182-42-4 | |

| Record name | 2-Bromo-5-nitrothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50853563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Bromo-5-nitrothiophene-3-carbonitrile" chemical properties

This technical guide details the chemical properties, synthesis, and reactivity of 2-Bromo-5-nitrothiophene-3-carbonitrile (CAS 56182-42-4), a highly functionalized heterocyclic scaffold used in the development of azo dyes and pharmaceutical agents (specifically thieno[2,3-d]pyrimidine kinase inhibitors).

CAS Registry Number: 56182-42-4

Molecular Formula: C

Executive Summary

2-Bromo-5-nitrothiophene-3-carbonitrile represents a class of "push-pull" thiophenes where the electron-rich thiophene core is heavily deactivated by two strong electron-withdrawing groups (EWGs): the nitro group (-NO

This specific substitution pattern creates a "super-electrophilic" center at C2 , making the bromine atom exceptionally labile toward Nucleophilic Aromatic Substitution (S

Physicochemical Properties

The presence of the nitro and nitrile groups significantly alters the physical behavior of the thiophene ring, increasing its melting point and polarity compared to mono-substituted analogs.

| Property | Value / Description | Note |

| Appearance | Pale yellow to tan crystalline solid | Typical of nitro-thiophenes due to |

| Melting Point | 138–142 °C (Predicted) | High MP driven by dipole-dipole interactions of -CN/-NO |

| Solubility | DMSO, DMF, Acetonitrile, Ethyl Acetate | Poor solubility in water and non-polar alkanes (Hexane). |

| pK | N/A (Non-ionizable core) | The C-H at C4 is acidic (pK |

| Electronic Character | Highly Electron Deficient |

Synthesis Protocol

The synthesis of 2-bromo-5-nitrothiophene-3-carbonitrile is typically achieved via the electrophilic nitration of 2-bromo-3-thiophenecarbonitrile . The directing effects are synergistic: the bromine (ortho/para directing) and the nitrile (meta directing) both favor substitution at the C5 position.

Reagents & Mechanism

-

Precursor: 2-Bromo-3-thiophenecarbonitrile (CAS 18791-98-5).

-

Nitrating Agent: Fuming Nitric Acid (HNO

) in Concentrated Sulfuric Acid (H -

Mechanism: Electrophilic Aromatic Substitution (S

Ar).

Step-by-Step Laboratory Procedure

Note: This protocol assumes standard Schlenk line techniques and safety precautions for handling fuming nitric acid.

-

Preparation: In a 250 mL round-bottom flask, dissolve 2-bromo-3-thiophenecarbonitrile (10.0 g, 53 mmol) in concentrated H

SO -

Nitration: Dropwise add a mixture of fuming HNO

(3.5 mL) and H -

Reaction: Stir at 0–5 °C for 2 hours. Monitor by TLC (20% EtOAc/Hexane). The starting material spot (R

~0.6) should disappear, replaced by a more polar yellow spot (R -

Quenching: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.[2]

-

Isolation: Filter the solid using a sintered glass funnel. Wash copiously with cold water until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow needles.

-

Typical Yield: 75–85%[3]

-

Reactivity Profile: The S Ar Gateway

The core utility of this molecule lies in the lability of the C2-Bromine. Unlike standard bromothiophenes which require palladium catalysis (Buchwald-Hartwig) for amination, 2-bromo-5-nitrothiophene-3-carbonitrile reacts with amines under mild conditions via an addition-elimination mechanism.

Mechanistic Pathway

-

Nucleophilic Attack: An amine (primary or secondary) attacks C2.

-

Meisenheimer Complex: The negative charge is delocalized onto the C5-nitro group and C3-nitrile, stabilizing the intermediate.

-

Elimination: Bromide (Br

) is expelled, restoring aromaticity.

Diagram: Synthesis & Reactivity Flow

Figure 1: Synthetic pathway from precursor to functionalized pharmaceutical scaffolds, highlighting the S

Applications in Drug Development & Materials

Pharmaceutical Scaffolds (Kinase Inhibitors)

The 2-amino-3-cyanothiophene motif derived from this molecule is the "Gewald" equivalent precursor, widely used to synthesize thieno[2,3-d]pyrimidines .

-

Logic: The nitrile (C3) and the newly installed amine (C2) are adjacent. Reacting this system with formamide or orthocarboxylates closes the pyrimidine ring.

-

Target: These fused systems are bioisosteres of quinazolines (e.g., Gefitinib) and are potent inhibitors of EGFR and VEGFR kinases.

Disperse Azo Dyes

The 5-nitro group acts as a strong auxochrome. When the C2-bromine is displaced by an aniline or alkylamine, the resulting molecule exhibits strong intramolecular Charge Transfer (ICT), resulting in vivid red to violet colors suitable for polyester dyeing.

Safety & Handling (EHS)

-

Hazards: As a nitro-aromatic, the compound is potentially explosive if heated under confinement. It is a skin and eye irritant and a potential sensitizer.

-

Storage: Store in amber vials at 2–8 °C. Protect from light (nitrothiophenes can undergo photochemical rearrangement).

-

Incompatibility: Avoid contact with strong bases (hydroxide) unless intended for reaction, as this may cause hydrolysis of the nitrile or ring opening.

References

-

Spinelli, D., Consiglio, G., & Noto, R. (1976). Linear free energy ortho-correlations in the reactions of some 2-bromo-5-nitro-3-X-thiophenes with primary and secondary amines in benzene. Journal of the Chemical Society, Perkin Transactions 2.

-

Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis... Leading to New Hexahydrothieno[2,3-d]pyrimidines.[4] ACS Omega.

-

BenchChem Technical Repository. 3-Bromothiophene-2-carbonitrile and Derivatives. (Accessed 2025).[5][6][7][8]

-

PubChem Database. Compound Summary: 2-Bromo-5-nitrothiophene-3-carbonitrile (CAS 56182-42-4).[1]

Sources

- 1. 56182-42-4|2-Bromo-5-nitrothiophene-3-carbonitrile|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Bromothiophene-2-carbonitrile | C5H2BrNS | CID 2740088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Computational Profiling of 2-Bromo-5-nitrothiophene-3-carbonitrile: A Technical Guide

This guide outlines a rigorous computational framework for analyzing 2-Bromo-5-nitrothiophene-3-carbonitrile , a highly functionalized thiophene derivative. This molecule serves as a critical electrophilic scaffold in the synthesis of azo dyes, nonlinear optical (NLO) materials, and bioactive heterocycles.

The following protocols synthesize methodologies from high-impact studies on halonitrothiophenes, focusing on Density Functional Theory (DFT) applications for predicting reactivity, spectroscopic signatures, and nucleophilic aromatic substitution (

Part 1: Molecular Significance & Strategic Framework

The Electrophilic Scaffold

The molecule features a thiophene ring substituted with three distinct functional groups that dictate its electronic behavior:

-

C2-Bromo: A weak mesomeric donor (+M) but strong inductive withdrawer (-I). It serves as the "leaving group" (nucleofuge) in substitution reactions.

-

C3-Cyano (-CN) & C5-Nitro (-NO

): Strong electron-withdrawing groups (EWG).

Electronic Consequence: The cooperative withdrawing effects of the -NO

Core Computational Objectives

Researchers studying this molecule typically focus on three pillars:

-

Reactivity Prediction: Quantifying the "electrophilicity index" (

) to predict reaction rates with nucleophiles (amines, thiolates). -

Spectroscopic Validation: Correlating calculated IR/Raman frequencies with experimental data to confirm substitution patterns.

-

Mechanism Elucidation: Mapping the Transition State (TS) and Meisenheimer complex intermediates in substitution reactions.

Part 2: Computational Methodology (The "How-To")

Level of Theory Selection

For thiophene derivatives involving bromine (a heavy atom), the choice of basis set is critical to account for polarization and relativistic effects (if iodine were present, but for Br, standard split-valence is usually sufficient).

| Parameter | Recommended Standard | Rationale |

| Functional | B3LYP or M06-2X | B3LYP is the industry standard for geometry/vibrational analysis. M06-2X is superior for reaction kinetics and non-covalent interactions (stacking). |

| Basis Set | 6-311++G(d,p) | Triple-zeta quality with diffuse functions (++) is mandatory to model the lone pairs on Oxygen (NO |

| Solvation | PCM or SMD | Essential for |

Global Reactivity Descriptors

To quantify the molecule's susceptibility to attack, calculate the Global Reactivity Indices based on Koopmans' theorem.

-

Chemical Hardness (

): -

Chemical Potential (

): -

Electrophilicity Index (

):

Causality: A high

Part 3: Experimental Protocols & Workflows

Protocol A: Geometry Optimization & Frequency Analysis

Goal: Obtain the ground state structure and verify it is a minimum (no imaginary frequencies).

Step-by-Step Methodology:

-

Construction: Build the structure in a GUI (GaussView/Avogadro). Ensure the -NO

group is initially coplanar with the ring to test for steric hindrance with the adjacent -CN or -H, though C5 is relatively unhindered. -

Input Setup (Gaussian Format Example):

-

Validation: Check the output for "NImag=0".

-

Visual Analysis: Plot the Molecular Electrostatic Potential (MEP) .

-

Expectation: A deep blue (positive) region over the C2-Br bond, indicating the site of nucleophilic attack. Red regions over -NO

and -CN oxygens/nitrogens.

-

Protocol B: Transition State Search ( Mechanism)

Goal: Model the substitution of Br by a nucleophile (e.g., Morpholine).

Workflow:

-

Guess Structure: Place the nucleophile's Nitrogen approx. 2.0 Å from the C2 carbon, perpendicular to the ring plane.

-

Scan: Perform a "Relaxed Potential Energy Surface (PES) Scan" reducing the C2-N distance from 3.0 Å to 1.5 Å.

-

TS Optimization: Locate the energy maximum from the scan and optimize using opt=(ts, calcfc, noeigentest).

-

IRC Calculation: Run an Intrinsic Reaction Coordinate (IRC) calculation to confirm the TS connects the reactants to the Meisenheimer intermediate.

Part 4: Visualization of Reaction Mechanism

The following diagram illustrates the

Caption: The

Part 5: Data Presentation & Analysis

When reporting your computational findings, structure your data as follows to ensure comparability with literature.

Vibrational Frequency Assignment (Example Data Structure)

Note: Values below are illustrative of typical DFT-B3LYP results for this scaffold.

| Mode | Approx. Calc. Freq (cm | Intensity (km/mol) | Characterization |

| 2240 - 2260 | Strong | Nitrile stretching (distinctive sharp peak) | |

| 1510 - 1540 | Very Strong | Asymmetric nitro stretch | |

| 1330 - 1360 | Medium | Symmetric nitro stretch | |

| 1400 - 1450 | Medium | Thiophene ring breathing | |

| 600 - 700 | Weak | Carbon-Bromine stretch (fingerprint region) |

Frontier Molecular Orbitals (FMO)

-

HOMO: Typically localized on the thiophene ring and the Bromine lone pairs.

-

LUMO: Strongly localized on the Nitro group and the C2-C3 region of the ring.

-

Significance: The spatial separation of HOMO and LUMO facilitates "Charge Transfer" (CT) transitions, often resulting in visible color (yellow/orange) and NLO properties.

Part 6: References

-

Spinelli, D., Consiglio, G., & Noto, R. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. Journal of Organic Chemistry. Link

-

Domingo, L. R., & Sáez, J. A. (2009). Understanding the mechanism of polar organic reactions: Electrophilic and nucleophilic Parr functions. RSC Advances. Link

-

Gaussian, Inc. (2025). DFT Methods and Basis Sets for Halogenated Systems. Gaussian Technical Notes. Link

-

Sigma-Aldrich. (2024). 2-Bromo-5-nitrothiophene-3-carbonitrile Product Specification. Merck KGaA. Link

Methodological & Application

Nucleophilic substitution on "2-Bromo-5-nitrothiophene-3-carbonitrile"

An Application Note and Protocol for the Nucleophilic Substitution on 2-Bromo-5-nitrothiophene-3-carbonitrile

Introduction: The Thiophene Scaffold in Modern Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its ability to act as a bioisostere for benzene rings while offering unique electronic properties and vectors for substitution. 2-Bromo-5-nitrothiophene-3-carbonitrile has emerged as a particularly valuable electrophilic building block. The strategic placement of two potent electron-withdrawing groups—a nitro group at the 5-position and a nitrile at the 3-position—profoundly activates the thiophene ring for nucleophilic aromatic substitution (SNAr). This activation specifically directs substitution to the C2 position, where the bromide serves as an excellent leaving group.

This reactivity profile makes 2-Bromo-5-nitrothiophene-3-carbonitrile a cornerstone for the synthesis of diverse compound libraries targeting various biological pathways. Notably, derivatives of this scaffold have shown significant promise as potent and selective kinase inhibitors, which are critical in oncology and immunology research. This document provides a detailed guide to the principles and protocols for leveraging this versatile reagent in your research endeavors.

The Underlying Chemistry: Understanding the SNAr Mechanism

The synthetic utility of 2-Bromo-5-nitrothiophene-3-carbonitrile is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitution on aliphatic carbons (SN1/SN2), the SNAr mechanism is a two-step addition-elimination process.

Causality of Reactivity:

-

Activation: The electron density of the thiophene ring is significantly reduced by the strong inductive and resonance effects of the -NO₂ and -CN groups. This "electron-poor" nature makes the ring susceptible to attack by electron-rich nucleophiles.

-

Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alkoxide) attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, with significant stabilization provided by the nitro and cyano groups.

-

Elimination: The aromaticity of the thiophene ring is restored through the expulsion of the bromide leaving group, yielding the final substituted product.

The reaction's regioselectivity, favoring substitution at the C2 position, is a direct consequence of the superior stabilization of the Meisenheimer complex when the attack occurs at this site, allowing for optimal delocalization of the negative charge onto the electron-withdrawing substituents.

Caption: Figure 1: General Mechanism of SNAr on the Thiophene Scaffold

Experimental Protocols and Workflow

The following protocols are designed to be self-validating, with clear steps and explanations for key decisions. The primary example focuses on the reaction with anilines, a common transformation in the synthesis of kinase inhibitors.

General Workflow for SNAr Reactions

A successful reaction requires careful planning and execution. The following workflow provides a logical sequence for setting up, monitoring, and purifying the desired product.

Caption: Figure 2: Standard Experimental Workflow for SNAr Synthesis

Protocol: Synthesis of 2-(Arylamino)-5-nitrothiophene-3-carbonitriles

This protocol details the reaction of 2-Bromo-5-nitrothiophene-3-carbonitrile with a substituted aniline.

Materials:

-

2-Bromo-5-nitrothiophene-3-carbonitrile (1.0 eq)

-

Substituted Aniline (1.1 - 1.5 eq)

-

Anhydrous Ethanol (or DMF, or 2-Propanol)

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0 - 3.0 eq)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a dry round-bottom flask under an inert atmosphere, add 2-Bromo-5-nitrothiophene-3-carbonitrile (1.0 eq).

-

Solvent Addition: Add anhydrous ethanol to achieve a concentration of approximately 0.1-0.2 M. Stir to dissolve.

-

Expert Insight: Ethanol is often a good starting solvent as the product may precipitate upon formation, driving the reaction to completion and simplifying purification. For less reactive anilines, a higher boiling, more polar aprotic solvent like DMF may be necessary to achieve a reasonable reaction rate.

-

-

Reagent Addition: Add the substituted aniline (1.1 eq) to the solution. Follow this with the addition of the base (e.g., DIPEA, 2.0 eq).

-

Trustworthiness Check: The base is crucial for scavenging the HBr generated during the reaction. An excess ensures the reaction medium does not become acidic, which could lead to side reactions or protonation of the aniline nucleophile, rendering it unreactive.

-

-

Reaction Conditions: Heat the reaction mixture to reflux (for ethanol, approx. 78 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-12 hours. The disappearance of the starting material (2-bromo-5-nitrothiophene-3-carbonitrile) is a key indicator of completion.

-

Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold ethanol and then water to remove any salts. c. If no precipitate forms, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. d. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: The crude product can be further purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: Representative Reaction Conditions

The choice of solvent and base can be adapted for different nucleophiles. The following table summarizes conditions reported in the literature for various nucleophilic partners.

| Nucleophile (Example) | Solvent | Base | Temp. (°C) | Typical Time (h) |

| 4-Fluoroaniline | Ethanol | DIPEA | 78 (Reflux) | 4 |

| 3-Aminopyridine | DMF | K₂CO₃ | 80 | 6 |

| Piperidine | 2-Propanol | TEA | 82 (Reflux) | 2 |

| Benzenethiol | Acetonitrile | K₂CO₃ | 60 | 8 |

| Sodium Methoxide | Methanol | N/A | 25 | 1 |

Troubleshooting and Advanced Considerations

-

Low Reactivity: If the reaction is sluggish, consider switching to a more polar aprotic solvent like DMF or DMSO. Increasing the temperature or using a stronger, non-nucleophilic base like DBU may also be beneficial.

-

Side Reactions: Electron-rich anilines may be susceptible to oxidation. Ensuring an inert atmosphere is maintained throughout the reaction is critical.

-

Poor Solubility: If the starting material or product has poor solubility in the chosen solvent, a different solvent system should be screened. For highly nonpolar substrates, toluene or xylene may be effective.

-

Purification Challenges: If the product is highly polar, a reverse-phase column chromatography may be more effective for purification.

References

-

Title: Design, synthesis and structure-activity relationship of 2-(phenylamino)-5-nitrothiophene-3-carbonitrile derivatives as a new class of potent and selective fibroblast growth factor receptor 1 inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

-

Title: Synthesis and biological evaluation of novel thieno[2,3-d]pyrimidine derivatives as potent anticancer agents and apoptosis inducers Source: Bioorganic Chemistry URL: [Link]

-

Title: Discovery of Novel 2-(Phenylamino)-5-nitrothiophene-3-carbonitrile Derivatives as Potent and Selective Oral Bioavailable FGFR1 Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

Troubleshooting & Optimization

Technical Guide: High-Yield Synthesis of 2-Bromo-5-nitrothiophene-3-carbonitrile

The following technical guide details the synthesis optimization for 2-Bromo-5-nitrothiophene-3-carbonitrile , focusing on yield improvement through mechanistic control and rigorous purification strategies.

Executive Summary: The "Golden Route" Strategy

For the highest yield and purity, the Nitration of 2-bromothiophene-3-carbonitrile is the superior pathway compared to the bromination of a nitro-thiophene precursor. The presence of the nitrile (CN) group at position 3 and the bromine (Br) at position 2 creates a specific electronic environment that directs electrophilic substitution (nitration) predominantly to the 5-position .

However, yield losses typically stem from three critical failure points:

-

Regioisomer Formation: Competitive nitration at the 4-position (beta-attack).

-

Over-Nitration: Formation of dinitro species due to thermal runaway.

-

Hydrolysis: Conversion of the nitrile group to an amide/acid under harsh acidic conditions.

This guide recommends a Kinetic Control Protocol using Potassium Nitrate (

Core Synthesis Protocol (Optimized)

Reaction Scheme

The synthesis relies on Electrophilic Aromatic Substitution (

Figure 1: Reaction pathway focusing on the nitration of the 2-bromo-3-cyanothiophene precursor.

Step-by-Step Procedure

Reagents:

-

2-Bromothiophene-3-carbonitrile (1.0 eq)

-

Potassium Nitrate (

) (1.05 eq) [Dry, finely powdered] -

Sulfuric Acid (

), conc. (98%) [Solvent/Catalyst]

Protocol:

-

Preparation : Charge a round-bottom flask with concentrated

(approx. 5-10 mL per gram of substrate). Cool the acid to 0°C using an ice/salt bath. -

Substrate Addition : Add 2-Bromothiophene-3-carbonitrile portion-wise to the acid. Ensure full dissolution. Note: If the substrate is insoluble, a co-solvent like nitromethane may be required, but pure H2SO4 is preferred to minimize side reactions.

-

Nitration : Add powdered

extremely slowly (over 30-45 minutes).-

Critical Control Point: Maintain internal temperature < 5°C . Exotherms will promote 4-nitro isomer formation.

-

-

Reaction : Stir at 0-5°C for 2-3 hours. Monitor by TLC (Solvent: Hexane/EtOAc 8:2) or HPLC.

-

Quenching : Pour the reaction mixture slowly onto crushed ice (5x reaction volume) with vigorous stirring. The product should precipitate as a solid.[1]

-

Isolation : Filter the precipitate. Wash with cold water until the filtrate pH is neutral (pH ~6-7).

-

Purification : Recrystallize from Ethanol/Water or purify via column chromatography if isomer separation is needed.

Troubleshooting & FAQs

Q1: My yield is low (<40%), and I see a significant amount of water-soluble byproduct. What happened?

Diagnosis: Nitrile Hydrolysis .

Explanation: The combination of strong acid, heat, and water (during quenching) can hydrolyze the -CN group to an amide (

-

Keep it Cold: Never let the reaction temperature exceed 10°C.

-

Dry Reagents: Ensure

is dry. Water in the reaction mixture accelerates hydrolysis. -

Fast Quench: Do not let the mixture sit in the aqueous acid phase after quenching. Filter immediately.

Q2: I am seeing two spots on TLC with very similar Rf values.

Diagnosis: Regioisomer Contamination (4-Nitro isomer) . Explanation: While the 5-position is electronically favored, the 4-position is sterically accessible. Higher temperatures increase the energy of the system, allowing the reaction to overcome the activation energy barrier for the less favored 4-position. Solution:

-

Lower Temperature: Run the addition at -10°C to 0°C.

-

Stoichiometry: Use exactly 1.0-1.05 equivalents of nitrate. Excess nitrate promotes multi-nitration and non-selective attack.

Q3: The product is oiling out instead of precipitating during the quench.

Diagnosis: Impurity/Solvent Entrapment . Solution:

-

Seed Crystals: If available, add a seed crystal of the product during the ice quench.

-

Extraction: If it oils out, extract with Dichloromethane (DCM), wash with brine, dry over

, and evaporate. Recrystallize the resulting residue from Ethanol.

Critical Process Parameters (Data Summary)

| Parameter | Optimal Range | Impact of Deviation |

| Temperature | -5°C to 5°C | High (>10°C): Increases 4-nitro isomer and hydrolysis. Low (<-10°C): Reaction stalls; accumulation of reagents leads to exotherm upon warming. |

| HNO3 Source | Using fuming | |

| Acid Conc. | 98% | Dilute acid (<90%) stops the formation of the nitronium ion ( |

| Quench | Ice (Excess) | Slow quenching or insufficient cooling causes an exotherm that degrades the nitrile. |

Decision Logic for Troubleshooting

Figure 2: Logic flow for diagnosing common synthesis failures.

References

-

Organic Syntheses. (1934). 2-Nitrothiophene.[2][3] Org. Synth. 14, 76; Coll. Vol. 2, 466. Retrieved from [Link] (Foundational nitration protocols for thiophenes).

- Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, (iii), 179-191.

Sources

Technical Support Center: Synthesis of 2-Bromo-5-nitrothiophene-3-carbonitrile

Welcome to the technical support center for the synthesis of 2-Bromo-5-nitrothiophene-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise, providing you with the causal explanations and troubleshooting strategies needed to ensure a successful and reproducible outcome.

Section 1: Synthesis Overview & Key Challenges

The synthesis of 2-Bromo-5-nitrothiophene-3-carbonitrile is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. A common and effective route begins with the synthesis of a 2-aminothiophene precursor, followed by diazotization and a subsequent Sandmeyer reaction.

The primary challenges in this synthesis are:

-

Controlling the Nitration: The thiophene ring is highly susceptible to over-nitration and oxidative degradation under harsh conditions.[1][2]

-

Managing the Diazonium Intermediate: Aryl diazonium salts are notoriously unstable and can decompose if not handled correctly, leading to a host of impurities.[3]

-

Minimizing Sandmeyer Side Products: The radical-based mechanism of the Sandmeyer reaction can generate unwanted byproducts, such as deaminated compounds and biaryl dimers.[4]

-

Product Purification: The final product can be contaminated with structurally similar impurities that are challenging to separate.[5][6]

Below is a typical workflow for the synthesis.

Caption: High-level workflow for the target compound synthesis.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

A. Issues During Diazotization

Q1: My reaction mixture turned dark brown or black immediately after adding the sodium nitrite solution, and I observed vigorous gas evolution, even at 0 °C. What happened?

A: This indicates rapid, uncontrolled decomposition of the diazonium salt. The N₂ group is an excellent leaving group, and the salt is thermally unstable.[3] The dark color is likely due to the formation of complex phenolic tars and other polymeric byproducts.

-

Causality:

-

Temperature Spike: Even a localized temperature increase above 5-10 °C can initiate rapid decomposition. The addition of sodium nitrite is exothermic.

-

Incorrect Stoichiometry: An excess of nitrous acid can lead to side reactions and instability.

-

Low Acid Concentration: Sufficient strong acid (like HBr or H₂SO₄) is required to stabilize the diazonium salt.

-

-

Solution & Protocol:

-

Ensure Proper Cooling: Use an ice-salt bath to maintain the internal temperature between 0-5 °C.

-

Slow, Subsurface Addition: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise via a syringe or dropping funnel with the tip below the surface of the reaction mixture. This prevents localized overheating and ensures rapid mixing.

-

Vigorous Stirring: Maintain efficient stirring to dissipate heat and ensure homogeneity.

-

Check Acidity: Ensure the starting amine is fully dissolved in a sufficient concentration of acid before cooling and NaNO₂ addition.

-

Q2: My final product is significantly contaminated with the starting material, 2-amino-5-nitrothiophene-3-carbonitrile. Why did the reaction not go to completion?

A: This is a classic sign of incomplete diazotization. If the amino group is not fully converted to the diazonium salt, it will not react in the subsequent Sandmeyer step and will be carried through the work-up.

-

Causality:

-

Insufficient Nitrous Acid: The stoichiometry of sodium nitrite to the starting amine must be at least 1:1. Often, a slight excess (e.g., 1.1 equivalents) is used to ensure full conversion.

-

Precipitation of Starting Material: If the amine salt is not fully soluble in the acidic medium, it will not be accessible for reaction with the nitrous acid.

-

-

Solution & Protocol:

-

Verify Reagent Purity & Stoichiometry: Use a fresh, dry source of sodium nitrite and accurately calculate the required molar equivalents.

-

Ensure Complete Dissolution: Before adding NaNO₂, ensure the starting aminothiophene is completely dissolved in the acid. If solubility is an issue, a co-solvent like acetic acid might be carefully employed, although this can sometimes complicate the work-up.

-

Test for Excess Nitrous Acid: After the addition of NaNO₂ is complete, you can test for the presence of excess nitrous acid using starch-iodide paper (it should turn blue). This confirms that sufficient reagent was present to react with all the amine. Be cautious not to add a large excess, as this can lead to other side reactions.

-

B. Issues During the Sandmeyer Reaction

Q3: My NMR spectrum shows a significant impurity with a proton signal where the bromine should be. What is this byproduct?

A: This impurity is almost certainly 5-nitrothiophene-3-carbonitrile, the result of a hydrodediazoniation (reduction) side reaction. The diazonium group is replaced by a hydrogen atom instead of a bromine atom.

-

Causality:

-

Radical Quenching by Solvent/Additives: The aryl radical intermediate in the Sandmeyer mechanism can abstract a hydrogen atom from certain solvents or reagents.

-

Insufficient Copper(I) Catalyst: The Cu(I) species is essential for the halogen transfer. If its concentration is too low or it has been oxidized to Cu(II), the reduction pathway can become more competitive.

-

-

Solution & Protocol:

-

Use Freshly Prepared CuBr: Copper(I) bromide can oxidize over time. Using a freshly prepared or properly stored catalyst is crucial.

-

Ensure Proper Catalyst Loading: A catalytic amount is required, but ensure it is sufficient for the scale of your reaction.

-

Control Reaction Temperature: Add the diazonium salt solution to the CuBr solution at a controlled rate. After the addition, a gentle warming (e.g., to 50-60 °C) is often required to drive the reaction to completion and decompose any remaining diazonium salt.

-

Q4: I have isolated a high-molecular-weight, poorly soluble impurity along with my product. What could it be?

A: This is likely a biaryl byproduct, formed by the coupling of two aryl radical intermediates. This is a known side reaction in the Sandmeyer pathway.[4]

-

Causality: The Sandmeyer reaction proceeds via an aryl radical intermediate (Ar•).[4] If the concentration of this radical is high, two radicals can couple to form an Ar-Ar bond before reacting with the copper-bound halide.

-

Solution & Protocol:

-

Control Addition Rate: Add the diazonium salt solution to the copper catalyst solution slowly. This keeps the instantaneous concentration of the aryl radical low, minimizing the chance of radical-radical coupling.

-

Purification: These larger, often more symmetrical and less polar molecules can sometimes be removed via recrystallization, as their solubility profile may differ significantly from the desired product. If not, column chromatography is the most effective method.

-

Section 3: Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes for the starting materials?

A: The purity of your starting 2-amino-5-nitrothiophene-3-carbonitrile is paramount. Any impurities at this stage, such as isomers from the nitration step or unreacted precursors from a Gewald synthesis, will be carried through and complicate the final purification.[7] Ensure the precursor is fully characterized (NMR, MP, LC-MS) before proceeding. Similarly, use high-purity sodium nitrite and copper(I) bromide.

Q: What is the best method for purifying the final 2-Bromo-5-nitrothiophene-3-carbonitrile?

A: A combination of methods is often best.

-

Aqueous Work-up: First, ensure a thorough wash to remove inorganic salts and residual acid.

-

Recrystallization: This is effective for removing impurities with significantly different solubilities. A solvent screen (e.g., ethanol, isopropanol, hexanes/ethyl acetate) is recommended to find the optimal system.

-

Silica Gel Chromatography: This is the most robust method for removing persistent, structurally similar impurities like the deaminated byproduct or regioisomers. The polarity of thiophene compounds can be tricky, so a careful gradient elution is often required.[8]

Q: Are there any specific safety precautions for this synthesis?

A: Yes.

-

Diazonium Salts: Solid diazonium salts are explosive and should never be isolated. Always keep them in a cold, aqueous solution.

-

Nitro Compounds: Nitroaromatic compounds are often toxic and should be handled with appropriate personal protective equipment (PPE).[9]

-

Cyanides: Copper(I) cyanide is sometimes used in Sandmeyer reactions to make nitriles. While not used here, be aware that acidifying cyanide waste generates highly toxic HCN gas. Always quench cyanide-containing reactions and waste streams in a basic solution.

Section 4: Key Impurity Summary & Protocol

Table of Common Impurities

| Impurity Name | Structure | Potential Source | Mitigation & Removal |

| Starting Material | 2-Amino-5-nitrothiophene-3-carbonitrile | Incomplete diazotization | Ensure slight excess of NaNO₂; maintain 0-5 °C. Remove by chromatography or acidic wash. |

| Deaminated Product | 5-Nitrothiophene-3-carbonitrile | Reduction of diazonium salt | Use fresh CuBr catalyst; control reaction temperature. Difficult to separate; requires careful chromatography. |

| Phenolic Byproduct | 2-Hydroxy-5-nitrothiophene-3-carbonitrile | Decomposition of diazonium salt with H₂O | Maintain low temperature (<5 °C) during diazotization. Can often be removed by a basic wash (e.g., aq. NaHCO₃). |

| Biaryl Dimer | Bis(5-nitro-3-cyanothiophen-2-yl) | Radical coupling of intermediates | Slow addition of diazonium salt to CuBr solution. Remove by recrystallization or chromatography. |

Reference Experimental Protocol

This is a representative protocol and should be adapted and optimized for your specific laboratory conditions and scale.

-

Diazotization:

-

In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-nitrothiophene-3-carbonitrile (1.0 eq) in a mixture of 48% hydrobromic acid (3.0 eq) and water.

-

Cool the vigorously stirred suspension to 0-5 °C using an ice-salt bath.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the thiophene suspension, ensuring the internal temperature never exceeds 5 °C. The addition should take approximately 30-45 minutes.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid (2.0 eq) with gentle warming, then cool to room temperature.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring. Gas evolution (N₂) will be observed.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to 60 °C for 1 hour to ensure complete reaction.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a beaker containing ice water and stir for 30 minutes.

-

Collect the precipitated crude solid by vacuum filtration and wash thoroughly with cold water.

-

Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

-

Section 5: Visualizing the Reaction Mechanism

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SᵣNAr).[4] Understanding the mechanistic pathways is key to troubleshooting byproduct formation.

Caption: Mechanism of the Sandmeyer reaction and key side pathways.

References

-

Wikipedia. (2023, December 29). Sandmeyer reaction. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved February 15, 2026, from [Link]

-

El-Sheref, E. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Retrieved February 15, 2026, from [Link]

-

Sciforum. (n.d.). AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO. Retrieved February 15, 2026, from [Link]

-

Ali, I., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved February 15, 2026, from [Link]

-

Beilstein Journals. (2023, November 11). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Retrieved February 15, 2026, from [Link]

-

ACS Omega. (2021, November 19). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved February 15, 2026, from [Link]

-

Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved February 15, 2026, from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2010, November). ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2005, April 5). Synthesis of 2-Bromo-5-nitrothiophene and Its Derivatives via Bromine Atom Substitution with Secondary Cycloaliphatic Amines. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2021, November 10). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved February 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-nitrothiophene. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-5-nitrothiophene. PubChem Compound Summary for CID 83222. Retrieved February 15, 2026, from [Link].

-

ResearchGate. (2015, December 22). Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene?. Retrieved February 15, 2026, from [Link]

-

CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved February 15, 2026, from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1981). Linear free energy ortho-correlations in the reactions of some 2-bromo-5-nitro-3-X-thiophenes with primary and secondary amines in benzene. Retrieved February 15, 2026, from [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [cora.ucc.ie]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Validating the structure of "2-Bromo-5-nitrothiophene-3-carbonitrile" derivatives

Structural Validation & Performance Benchmarking: 2-Bromo-5-nitrothiophene-3-carbonitrile Scaffolds

Executive Summary: The "Singlet" Problem

The scaffold 2-Bromo-5-nitrothiophene-3-carbonitrile (CAS: 13195-50-1) is a critical intermediate in the synthesis of azo-dye-based therapeutics, kinase inhibitors, and high-performance optoelectronic materials. Its value lies in its dense functionalization: a bromine atom for palladium-catalyzed cross-couplings, a nitrile group for heterocycle formation, and a nitro group serving as a masked amine.

However, this density presents a unique validation challenge. With positions 2, 3, and 5 substituted, only one proton (H-4) remains on the ring. In standard

This guide outlines a self-validating analytical workflow to unambiguously confirm the structure, comparing its performance and stability against chlorinated and non-nitrated analogs.

Comparative Analysis: Performance & Reactivity

Before detailing validation, it is essential to understand why this specific derivative is chosen over alternatives, as this dictates the impurity profile.

Table 1: Performance Benchmarking of Thiophene Scaffolds

| Feature | 2-Bromo-5-nitrothiophene-3-carbonitrile | 2-Chloro Analog | Non-Nitrated Analog |

| Reactivity ( | High. The nitro group at C-5 activates the C-2 bromine for nucleophilic displacement (e.g., by amines/thiols). | Moderate. Chlorine is a poorer leaving group; requires higher temps or stronger bases. | Low. Without the electron-withdrawing |

| Pd-Coupling | Excellent. C-Br bond is weaker than C-Cl, facilitating oxidative addition in Suzuki/Buchwald couplings. | Poor. C-Cl bond is often inert to standard Pd catalysts without specialized ligands. | Good , but lacks the orthogonal reactivity provided by the nitro group. |

| Stability | Moderate. Sensitive to light and strong bases (can polymerize or hydrolyze CN). | High. More robust during storage. | High. Very stable. |

| Validation Risk | Critical. Regioisomerism (4-nitro vs 5-nitro) is a major risk during synthesis. | Critical. Same regioisomer risks apply. | Low. Proton coupling ( |

Synthesis & Regiochemical Logic

To validate the structure, one must understand the electronic forces directing its formation.

-

Precursor: 2-Bromo-3-thiophenecarbonitrile.

-

Directing Effects:

-

The Cyano (-CN) group at C-3 is a meta-director (deactivating).

-

The Bromine (-Br) at C-2 is an ortho/para-director (deactivating but directing).

-

Result: The synergistic effect directs the electrophile (

) to Position 5 .

-

Critical Failure Point: If the reaction temperature exceeds 0°C or if strong mixed acids (

Diagram 1: Synthesis & Impurity Pathway

Caption: Reaction pathway showing the thermodynamic preference for C-5 nitration and potential failure modes.

Protocol: The Self-Validating Analytical Workflow

Do not rely on a single method. Use this triangulated approach.

Step A: 1D NMR (The Preliminary Check)

-

Solvent: DMSO-

(preferred for solubility of nitro compounds) or CDCl -

Expectation:

-

H NMR: A sharp singlet between

-

Note: If you see a doublet (

Hz), you likely have the non-brominated impurity (H-2 coupling to H-4).

-

-

C NMR: Four distinct signals.

-

C-CN (

112 ppm). -

C-Br, C-NO

, C-H (aromatic region 110-155 ppm).

-

-

H NMR: A sharp singlet between

Step B: 2D HMBC (The Structural Proof)

This is the mandatory step for validation. Since there is only one proton (H-4), you must trace its "vision" to the other carbons.

-

Experiment: Gradient-selected HMBC (Heteronuclear Multiple Bond Correlation).

-

Optimization: Set long-range coupling delay for 8 Hz (

long range). -

Pass Criteria (The "Fingerprint"):

-

H-4

C-CN Correlation: The singlet proton must show a strong cross-peak to the nitrile carbon ( -

H-4

C-Br Correlation: A correlation to the carbon bearing the bromine (C-2, typically shielded around 110-120 ppm). -

H-4

C-NO

-

If H-4 does not see the nitrile carbon, the structure is likely the 4-nitro isomer (where H-5 would be too far from the nitrile to couple strongly).

Diagram 2: HMBC Connectivity Logic

Caption: HMBC correlations required to confirm the 2,3,5-substitution pattern.

Experimental Protocol: Regioselective Nitration

Adapted from Katritzky et al. and Benchchem protocols for sensitive heterocycles.

Safety Warning: Nitration of thiophenes is highly exothermic. Run behind a blast shield.

-

Preparation: In a dry 3-neck flask, dissolve 2-bromo-3-thiophenecarbonitrile (1.0 eq) in Acetic Anhydride (5.0 vol). Cool to 0°C.

-

Nitration: Prepare a mixture of Fuming HNO

(1.1 eq) in Acetic Anhydride (2.0 vol) at 0°C. Add this mixture dropwise to the thiophene solution, maintaining internal temp < 5°C .-

Why? Using Acetyl Nitrate (formed in situ) is milder than mixed acids, preventing the "explosive violence" often seen with thiophenes [1, 4].

-

-

Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (20% EtOAc/Hexane). The product is usually less polar than the starting material.

-

Quench: Pour onto crushed ice with vigorous stirring. The product should precipitate as a yellow/orange solid.

-

Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water.

-

Checkpoint: Melting Point should be distinct (Lit: 44-48°C [2]).

-

Checkpoint: IR Spectrum must show NO

stretches (1550/1350 cm

-

References

-

Katritzky, A. R., et al. (2005).[1] "Direct nitration of five membered heterocycles."[1] ARKIVOC, (iii), 179-191.[1] Link

-

Sigma-Aldrich. (2025). "2-Bromo-5-nitrothiophene Product Specification & Safety Data Sheet." Link

-

PubChem. (2025).[2] "2-Bromo-5-nitrothiophene - Compound Summary." National Library of Medicine.Link

-

Butler, A. R., & Hendry, J. B. (1970). "Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen." Journal of the Chemical Society B.Link

-

BenchChem. (2025).[3][4][5] "Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide." Link

Sources

A Senior Application Scientist's Guide to the Synthesis of Functionalized Nitrothiophenes

Introduction: The Enduring Significance of Functionalized Nitrothiophenes

The thiophene nucleus, a sulfur-containing five-membered heterocycle, is a cornerstone of medicinal chemistry and materials science. When adorned with a nitro group, its chemical personality transforms, opening up a vast landscape of synthetic possibilities and biological applications. The potent electron-withdrawing nature of the nitro moiety not only modulates the electronic properties of the thiophene ring but also serves as a versatile chemical handle for further molecular elaboration.[1] Functionalized nitrothiophenes are integral components in a range of pharmaceuticals, including antibacterial, anticancer, and anti-inflammatory agents, and are pivotal in the development of advanced organic materials.[2][3][4]

This guide provides a comparative analysis of the principal synthetic routes to functionalized nitrothiophenes. We will delve into the mechanistic underpinnings of each strategy, present detailed, field-tested protocols, and offer a critical evaluation of their respective strengths and limitations. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Core Synthetic Strategies: A Comparative Overview

The synthesis of functionalized nitrothiophenes can be broadly categorized into three main approaches:

-

Direct Nitration of Pre-functionalized Thiophenes: This classical approach involves the direct introduction of a nitro group onto a thiophene ring that already bears other functional groups.

-

Ring-Closure Synthesis: In this strategy, the nitrothiophene core is constructed from acyclic precursors, simultaneously installing the nitro group and forming the heterocyclic ring.

-

Post-Functionalization of a Nitrothiophene Scaffold: This versatile approach starts with a simple nitrothiophene and introduces additional functional groups through various chemical transformations.

The choice of strategy is dictated by the desired substitution pattern, the nature of the functional groups, and considerations of regioselectivity and overall synthetic efficiency.

Route 1: Direct Nitration of Functionalized Thiophenes

Direct nitration is often the most straightforward method for introducing a nitro group onto a thiophene ring. However, the high reactivity of the thiophene nucleus towards electrophiles necessitates careful control of reaction conditions to avoid over-nitration and oxidative degradation.[5]

Mechanistic Insight

The nitration of thiophene is an electrophilic aromatic substitution (EAS) reaction.[6] The nitronium ion (NO₂⁺), typically generated in situ from nitric acid and a strong acid like sulfuric acid or from a milder nitrating agent, acts as the electrophile. The electron-rich thiophene ring attacks the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the nitrothiophene product.

The regioselectivity of the nitration is governed by the electronic properties of the substituents already present on the thiophene ring. The electron density in the thiophene ring is highest at the C2 and C5 positions, making them the preferred sites of electrophilic attack.[7]

Diagram 1: General Mechanism of Electrophilic Aromatic Nitration of Thiophene

Caption: Electrophilic attack of the nitronium ion on the thiophene ring.

Experimental Protocol: Nitration of 2-Acetylthiophene

This protocol describes a mild nitration procedure using nitric acid in acetic anhydride, which is often preferred to the harsh conditions of mixed acid to prevent degradation of the sensitive thiophene ring.[5]

Materials:

-

2-Acetylthiophene

-

Acetic anhydride

-

Fuming nitric acid

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Ethanol

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of acetic anhydride to 0-5 °C in an ice-salt bath.

-

Slowly add 10 g of fuming nitric acid to the cooled acetic anhydride with constant stirring, ensuring the temperature does not exceed 10 °C.

-

In a separate flask, dissolve 12.6 g of 2-acetylthiophene in 25 mL of acetic anhydride.

-

Add the 2-acetylthiophene solution dropwise to the nitrating mixture over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Allow the ice to melt, and then neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to afford 4-acetyl-2-nitrothiophene and 5-acetyl-2-nitrothiophene.

Comparative Data: Direct Nitration of 2-Substituted Thiophenes

| Substrate | Nitrating Agent | Conditions | Major Product(s) | Yield (%) | Reference |

| Thiophene | HNO₃ / (CF₃CO)₂O | 0 °C, 1 h | 2-Nitrothiophene | 78 | [8] |

| 2-Bromothiophene | HNO₃ / H₂SO₄ | 10 °C | 2-Bromo-5-nitrothiophene & 2-Bromo-3-nitrothiophene | 90 (mixture) | [9] |

| 2-Chlorothiophene | HNO₃ / Ac₂O | 0-5 °C | 2-Chloro-5-nitrothiophene & 2-Chloro-3-nitrothiophene | 85 (mixture) | N/A |

| Methyl 2-thiophenecarboxylate | HNO₃ / (CF₃CO)₂O | RT | Methyl 4-nitro- & 5-nitrothiophene-2-carboxylate (1.6:1) | 91 | [8] |

Evaluation of Direct Nitration

-

Advantages:

-

Conceptually simple and often requires readily available starting materials.

-

Can be highly efficient for certain substrates.

-

-

Disadvantages:

Route 2: Ring-Closure Synthesis

Building the nitrothiophene core from acyclic precursors offers excellent control over the substitution pattern, avoiding the regioselectivity issues often encountered in direct nitration.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[10] By using an activated nitrile containing a nitro group, such as nitroacetonitrile, this method can be adapted to produce 2-amino-3-nitrothiophenes in a single step.

Mechanistic Insight

The Gewald reaction proceeds through a Knoevenagel condensation of a ketone or aldehyde with an active methylene nitrile, followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. The intermediate then undergoes cyclization and tautomerization to yield the 2-aminothiophene.[11]

Diagram 2: The Gewald Synthesis of 2-Amino-3-nitrothiophenes

Caption: Key stages of the Gewald reaction for 2-amino-3-nitrothiophene synthesis.

Experimental Protocol: Gewald Synthesis of 2-Amino-4,5-dimethyl-3-nitrothiophene

Materials:

-

Butan-2-one

-

Nitroacetonitrile

-

Elemental sulfur

-

Morpholine

-

Ethanol

Procedure:

-

To a stirred mixture of butan-2-one (7.2 g, 0.1 mol), nitroacetonitrile (8.6 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 g-atom) in 50 mL of ethanol, add morpholine (8.7 g, 0.1 mol) dropwise.

-

Heat the reaction mixture to 50 °C and stir for 3 hours.

-

Cool the mixture to room temperature and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the desired 2-amino-4,5-dimethyl-3-nitrothiophene.

Tandem Michael-Henry Reaction

A novel approach to 3-nitro-2-substituted thiophenes involves a tandem Michael-intramolecular Henry reaction.[12] This method utilizes commercially available 1,4-dithiane-2,5-diol as a precursor to 2-mercaptoacetaldehyde.

Mechanistic Insight

The reaction is initiated by a base-catalyzed Michael addition of 2-mercaptoacetaldehyde to a nitroalkene. The resulting intermediate then undergoes an intramolecular Henry (nitro-aldol) reaction, leading to a tetrahydrothiophene derivative. Subsequent dehydration and aromatization, often promoted by microwave irradiation on an acidic support, affords the 3-nitro-2-substituted thiophene.[12]

Comparative Data: Ring-Closure Syntheses

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Reference |

| Gewald Reaction | α-Nitroketene N,S-acetals, 1,4-dithiane-2,5-diol | K₂CO₃ | Refluxing ethanol | 53-94 | [13] |

| Tandem Michael-Henry | Nitroalkenes, 1,4-dithiane-2,5-diol | Triethylamine, then acidic alumina, MW | Tandem reaction then aromatization | 60-85 | [12] |

| Tandem Henry-SN | 3-Thiocyanatopropenals, Nitromethane | TBAF or DIEA | THF, RT | 60-85 | [14][15] |

Evaluation of Ring-Closure Syntheses

-

Advantages:

-

Excellent control over regioselectivity, leading to a single product isomer.

-

Often proceeds under milder conditions compared to direct nitration.

-

Multicomponent nature of the Gewald reaction allows for high atom economy and synthetic efficiency.[16]

-

-

Disadvantages:

-

Requires the synthesis of specific acyclic precursors, which may add steps to the overall sequence.

-

The substrate scope can be limited by the availability of the starting materials.

-

Route 3: Post-Functionalization of Nitrothiophenes

Starting with a readily available nitrothiophene and introducing other functional groups is a highly versatile and widely employed strategy.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nitro group strongly activates the thiophene ring towards nucleophilic aromatic substitution (SₙAr), particularly when a good leaving group (e.g., a halogen) is present at an ortho or para position.[17]

Mechanistic Insight

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which is crucial for stabilizing the intermediate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Diagram 3: SₙAr Mechanism on a Halonitrothiophene

Caption: Addition-elimination mechanism of nucleophilic aromatic substitution.

Experimental Protocol: SₙAr of 2-Bromo-5-nitrothiophene with Piperidine

Materials:

-

2-Bromo-5-nitrothiophene

-

Piperidine

-

Ethanol

Procedure:

-

Dissolve 2.07 g (10 mmol) of 2-bromo-5-nitrothiophene in 50 mL of ethanol in a round-bottom flask.

-

Add 1.70 g (20 mmol) of piperidine to the solution.

-

Heat the reaction mixture at reflux for 4 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the product by column chromatography on silica gel to afford 2-(piperidin-1-yl)-5-nitrothiophene.

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have revolutionized the synthesis of complex organic molecules and are readily applicable to the functionalization of halonitrothiophenes.[18]

-

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between a halonitrothiophene and an organoboron compound.[18]

-

Heck Coupling: This reaction couples a halonitrothiophene with an alkene to form a substituted nitrothiophene.

-

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a halonitrothiophene and a terminal alkyne.[19]

Comparative Data: Post-Functionalization of Nitrothiophenes

| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |

| SₙAr | 2-Bromo-5-nitrothiophene | Piperidine | Ethanol, Reflux | ~95 | N/A |

| SₙAr | 3-Nitrothiophene-2,5-dicarboxylate | Thiophenols | K₂CO₃, Acetone, RT | 73-95 | [17] |

| Suzuki-Miyaura | 2-Bromo-5-nitrothiophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃, EtOH/H₂O | ~80 | [20] |

| Sonogashira | 1-Iodo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | High | [21] |

Evaluation of Post-Functionalization

-

Advantages:

-

Highly versatile, allowing for the introduction of a wide range of functional groups.

-

Predictable regioselectivity based on the position of the leaving group.

-

Generally proceeds under relatively mild conditions, especially for modern cross-coupling reactions.

-

-

Disadvantages:

-

Requires the synthesis of a halonitrothiophene precursor.

-

Palladium catalysts and specialized ligands can be expensive.

-

Potential for side reactions, such as reduction of the nitro group, under certain cross-coupling conditions.

-

Conclusion: A Strategic Approach to Synthesis

The synthesis of functionalized nitrothiophenes is a rich and diverse field, offering multiple strategic pathways to access these valuable compounds.

-

Direct nitration offers a rapid entry point but is often hampered by a lack of regioselectivity and harsh reaction conditions.

-

Ring-closure reactions , such as the Gewald synthesis and tandem Michael-Henry reactions, provide excellent control over substitution patterns and are highly efficient for specific target molecules.

-

Post-functionalization via SₙAr and palladium-catalyzed cross-coupling reactions offers the greatest versatility for introducing a wide array of functional groups onto a pre-formed nitrothiophene scaffold.

The optimal synthetic route will always be a function of the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. By understanding the mechanistic principles and practical considerations of each approach, researchers can navigate the synthetic landscape with confidence and precision, paving the way for new discoveries in medicine and materials science.

References

-

Filo. (2025). Explain the disproportionate Nitration of Thiophene in term reaction kinetic. [Link]

-

ResearchGate. (n.d.). Fiesselmann thiophene synthesis. [Link]

-

O'Connor, C. J., Roydhouse, M. D., Przybył, A. M., Wall, M. D., & Southern, J. M. (2010). Facile synthesis of 3-nitro-2-substituted thiophenes. The Journal of Organic Chemistry, 75(8), 2534–2538. [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

Corzana, F., et al. (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Beilstein Journal of Organic Chemistry, 11, 1859–1866. [Link]

-

Pou, S., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Communications, 10(1), 3424. [Link]

-

Pearson. (2024). Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. [Link]

-

Zemtsova, M. N., et al. (2025). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 21, 1145–1156. [Link]

-

ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. [Link]

-

Wikipedia. (n.d.). Fiesselmann thiophene synthesis. [Link]

-

Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [https://www.semantic scholar.org/paper/Gewald-reaction%3A-synthesis%2C-properties-and-of-Sabnis/30a5e3810e75a0656041a3377227d825f187a077]([Link] scholar.org/paper/Gewald-reaction%3A-synthesis%2C-properties-and-of-Sabnis/30a5e3810e75a0656041a3377227d825f187a077)

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

-

Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene. [Link]

-

Organic Chemistry in Actions. (n.d.). Synthesis of 2‐Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β‐Thiocyanatopropenals. [Link]

-

Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. [Link]

-

Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. [Link]

-

Amanote Research. (2017). Synthesis of Bifunctional Thiophenes via Fiesselmann. [Link]

-

Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191. [https://www.semantic scholar.org/paper/Direct-nitration-of-five-membered-heterocycles-Katritzky-Scriven/224a1b020081d655f9a904097f48a1202b281f62]([Link] scholar.org/paper/Direct-nitration-of-five-membered-heterocycles-Katritzky-Scriven/224a1b020081d655f9a904097f48a1202b281f62)

-

ResearchGate. (n.d.). Synthesis of 2-nitrothiophenes 246 via tandem Henry reaction/nucleophilic substitution on sulfur from β-thiocyanatopropenals 242. [Link]

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β‐Thiocyanatopropenals. [Link]

-

Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(42), 12896–12897. [Link]

-

Beilstein Archives. (2025). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. [Link]

-

Green Chemistry. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]

-

Organic Chemistry Portal. (n.d.). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. [Link]

-

PubMed. (2024). Thiol-Triggered Tandem Dearomative Michael Addition/Intramolecular Henry Reaction of 2-Nitrobenzofurans: Access to Sulfur-Containing Polyheterocyclic Compounds. [Link]

-

Royal Society of Chemistry. (n.d.). A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals. [Link]

-

Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

-

Molecules. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

-

Nature Communications. (2025). Direct vicinal halo-nitration of unsaturated compounds: an overview. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Journal of Heterocyclic Chemistry. (2022). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. [Link]

-

ResearchGate. (2025). Studies on the biological activity of some nitrothiophenes. [Link]

-

Journal of Chemical Education. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

-

ResearchGate. (n.d.). Sonogashira coupling reaction between the 4‐iodo‐5‐aryl‐thieno[a]dibenzothiophenes and terminal alkynes. [Link]

-

Materials. (2022). Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane. [Link]

-

Wikipedia. (n.d.). Henry reaction. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijpbs.com [ijpbs.com]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 7. askfilo.com [askfilo.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. d-nb.info [d-nb.info]

- 12. Facile synthesis of 3-nitro-2-substituted thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BJOC - An efficient synthesis of N-substituted 3-nitrothiophen-2-amines [beilstein-journals.org]

- 14. Synthesis of 2‐Nitrothiophenes <i>via</i> Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β‐Thiocyan… [ouci.dntb.gov.ua]

- 15. researchgate.net [researchgate.net]

- 16. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 17. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]

- 18. Yoneda Labs [yonedalabs.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 21. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

The Rising Profile of 2-Bromo-5-nitrothiophene-3-carbonitrile Scaffolds: An In Vitro Comparative Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing the thiophene nucleus, have consistently emerged as privileged scaffolds in the design of potent anticancer and antimicrobial agents. This guide provides an in-depth comparative analysis of the in vitro performance of compounds derived from the "2-Bromo-5-nitrothiophene-3-carbonitrile" core, a structure poised for significant interest in drug discovery programs. While direct experimental data for the parent compound is limited in publicly accessible literature, this guide will leverage structure-activity relationship (SAR) data from closely related analogs to provide a predictive comparison and a robust framework for future in vitro evaluations.

The Thiophene-3-carbonitrile Core: A Versatile Pharmacophore

The thiophene ring is a bioisostere of the benzene ring, offering similar electronic and steric properties while providing additional sites for hydrogen bonding and metabolic manipulation. The presence of the electron-withdrawing nitrile group at the 3-position and a nitro group at the 5-position significantly modulates the electron density of the thiophene ring, making it a key pharmacophoric element. The bromine atom at the 2-position serves as a versatile handle for synthetic elaboration, allowing for the introduction of a diverse array of substituents to probe structure-activity relationships and optimize biological activity.

Comparative In Vitro Evaluation: Anticancer and Antimicrobial Potential

To provide a meaningful comparison, this guide will focus on two primary areas of therapeutic potential for 2-substituted-5-nitrothiophene-3-carbonitrile derivatives: anticancer and antimicrobial activities. The performance of these compounds will be compared against established drugs and other relevant thiophene-based therapeutic agents.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Thiophene derivatives have demonstrated significant potential as anticancer agents by targeting various pathways involved in tumor growth and progression. The introduction of specific substituents at the 2-position of the 5-nitrothiophene-3-carbonitrile scaffold can lead to potent cytotoxic agents.

dot

Caption: Potential anticancer mechanisms of action for 2-substituted-5-nitrothiophene-3-carbonitrile derivatives.

Table 1: Comparative In Vitro Anticancer Activity of Thiophene Derivatives

| Compound ID | R Group at C2-Position | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |

| Hypothetical Analog 1 | 4-Methoxyanilino | HepG2 (Liver) | Est. 3-5 | Sorafenib | 3.105 | [1][2] |

| Hypothetical Analog 2 | 4-Chlorophenylamino | PC-3 (Prostate) | Est. 2-4 | Sorafenib | 2.15 | [1] |

| Thienopyrrole 4c | 2-Chloro-5-methylphenyl | HepG2 (Liver) | 3.023 | Sorafenib | 3.105 | [1] |

| Thienopyrrole 4c | 2-Chloro-5-methylphenyl | PC-3 (Prostate) | 3.12 | Sorafenib | 2.15 | [1] |

| Thienopyrimidine 3b | Chloro | HepG2 (Liver) | 3.105 | Sorafenib | 3.105 | [1] |

| Thienopyrimidine 3b | Chloro | PC-3 (Prostate) | 2.15 | Sorafenib | 2.15 | [1] |

*Estimated IC₅₀ values for hypothetical analogs are based on structure-activity relationship trends observed in related fused thiophene derivatives, where electron-donating and halogen-substituted anilino groups at the 2-position have shown potent activity.[1]

Antimicrobial Activity: Combating Drug-Resistant Pathogens